molecular formula C20H19ClN4O3S B2844475 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207002-42-3

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2844475
CAS No.: 1207002-42-3
M. Wt: 430.91
InChI Key: QXEPAIBXGFCSHS-UHFFFAOYSA-N
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Description

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of isoxazole, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

    Formation of the Thiazole Ring: This can be synthesized through a condensation reaction involving thioamides and α-haloketones.

    Coupling with Piperidine: The final step involves coupling the isoxazole-thiazole intermediate with piperidine-4-carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: can be compared with other compounds containing isoxazole, thiazole, and piperidine moieties.

    Examples: Compounds like this compound analogs with different substituents on the isoxazole or thiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-16(17(24-28-12)14-4-2-3-5-15(14)21)19(27)25-9-6-13(7-10-25)18(26)23-20-22-8-11-29-20/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEPAIBXGFCSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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